
4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that features several distinct functional groups and structural motifs, including a furan ring, a pyrrole ring, and a pyridine moiety. These structural elements are commonly found in various organic compounds that exhibit a wide range of biological activities and chemical properties.
Synthesis Analysis
The synthesis of complex molecules containing furan and pyrrole rings can be achieved through various synthetic routes. One approach is the atom-economical chemoselective synthesis, which allows for the formation of 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes, with water as the only byproduct . Another method involves the synthesis of tetra-substituted furan[3,2-b]pyrroles from simple furaldehyde, which allows for divergent synthesis and the potential for creating large libraries of compounds . These methods highlight the versatility and efficiency of modern synthetic strategies in constructing complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds containing furan and pyrrole rings can be quite intricate. For instance, the synthesis of 5,10,15-triaryl-21,23-dioxacorrole, which incorporates furan moieties into a macrocyclic structure, demonstrates the ability to create direct pyrrole-furan alpha-alpha bonds . The crystal structures of such compounds can be studied using X-ray crystallography to reveal details such as planarity, puckering, and the positioning of substituents . These structural analyses are crucial for understanding the chemical behavior and potential applications of the compounds.
Chemical Reactions Analysis
The reactivity of furan and pyrrole-containing compounds can lead to a variety of chemical transformations. For example, the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids involves multiple steps, including cyclization and aromatization reactions . Similarly, the formation of thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines from ortho-substituted intermediates demonstrates the potential for creating tetracyclic products through further cyclization . These reactions are indicative of the rich chemistry that furan and pyrrole derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and pyrrole derivatives can be influenced by their molecular structure and the nature of their substituents. Host–guest complexes of furan derivatives, for example, can exhibit specific structural arrangements and hydrogen-bonding patterns, as seen in the adducts formed with solvents like dimethylformamide, dimethyl sulfoxide, and pyridine . These interactions can affect properties such as solubility, stability, and reactivity, which are important for practical applications in materials science and pharmaceuticals.
Scientific Research Applications
Molecular Studies and Synthetic Applications
The compound and its derivatives have been extensively studied in molecular research, primarily focusing on their synthesis, structural characterization, and computational analysis. Studies have demonstrated that these compounds can undergo various chemical transformations, leading to the formation of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. These transformations are significant in the field of organic chemistry and can serve as a gateway for synthesizing new medicinal molecules with improved biological activity (Singh, Rawat, & Sahu, 2014; Gein & Mar'yasov, 2015; Kayukov et al., 2020; Koca et al., 2014; Rubtsova et al., 2020; Amalʼchieva et al., 2022).
Quantum Studies and Thermodynamic Properties
Quantum chemical calculations and spectroscopic analyses are integral in studying the molecular properties of these compounds. Research has delved into the electronic structure, molecular electrostatic potential surfaces, and vibrational analyses. These studies contribute to a deeper understanding of the molecular interactions and thermodynamic properties of these compounds, which is crucial for designing materials with specific properties (Halim & Ibrahim, 2022).
Biological and Pharmacological Potential
Some derivatives of this compound have shown significant biological activity. For instance, certain compounds isolated from the fermentation broth of endophytic actinomycetes have displayed activity against the influenza A virus subtype H1N1, indicating the potential for developing new antiviral drugs (Wang et al., 2014). Moreover, pyrazoline derivatives synthesized from this compound have been evaluated for their anti-inflammatory and antibacterial properties, underscoring the versatility of this compound in medicinal chemistry (Ravula et al., 2016).
properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15(2)17-7-9-18(10-8-17)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCMALRZWHQCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

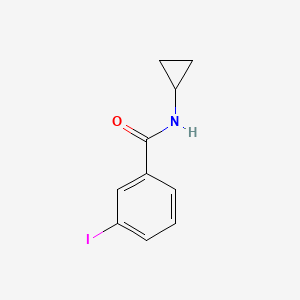
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)
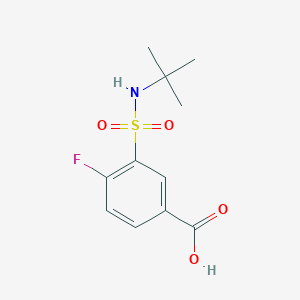

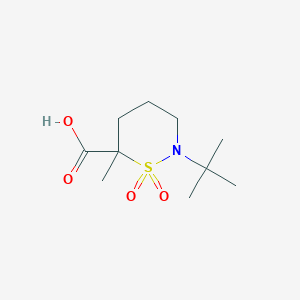

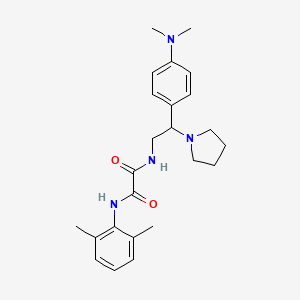
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)
![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)
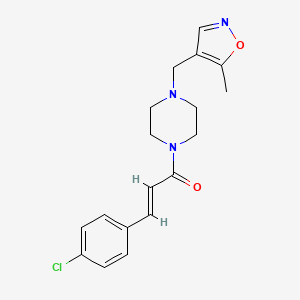
![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)